Anticancer activity: Benzimidazoles have been reported to exhibit anticancer activity against various cancer cell lines. [, , , , , , ]
Antimicrobial activity: Benzimidazoles have shown promising antimicrobial activity against bacteria, fungi, and parasites. [, , ]
Anti-inflammatory activity: Certain benzimidazole derivatives possess anti-inflammatory properties and have been investigated for the treatment of inflammatory conditions. [, , ]
Inhibition of enzymes: Benzimidazoles have been reported to inhibit various enzymes, including kinases, phospholipases, and cyclases. [, , , , , , , , , , , ]
Compound Description: BMS-695735 is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase. It exhibits improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a low risk for drug-drug interactions, and in vivo efficacy in multiple xenograft models. It was developed to address issues with its predecessor, BMS-536924 (see below). []
Relevance: While not directly sharing the acetamide or benzamide features, BMS-695735, like 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide, features a piperidine ring linked to a benzimidazole core. This shared structural element suggests a similar mode of action or binding to specific biological targets. []
Compound Description: BMS-536924 is a first-generation benzimidazole inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). It demonstrated potent CYP3A4 inhibition and induction, poor aqueous solubility, and high plasma protein binding. [, ]
Relevance: Although substituting the piperidine with a morpholine ring, BMS-536924 shares the benzimidazole core with 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide. This structural similarity suggests potential overlap in their biological activities, particularly as both are associated with IGF-1R inhibition. [, ]
Compound Description: JJKK-048 is an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL) in vitro. It induces a massive increase in mouse brain 2-arachidonoylglycerol levels without affecting brain anandamide levels. JJKK-048 also demonstrates significant analgesia in writhing and tail-immersion tests. []
Relevance: Despite significant structural differences, JJKK-048 and 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide both feature a piperidine ring as a key structural component. This shared feature might indicate a common approach in targeting specific protein-binding sites, although their overall biological targets are distinct. []
Compound Description: Compound 22b is a potent inhibitor of glutaminyl cyclase (QC). It was developed through structure-based optimization starting from a fragment identified through library screening. Treatment with 22b decreased the CD47/αhCD47-CC2C6 interaction (indicative of the CD47/SIRPα interaction) and enhanced phagocytic activity in macrophages. []
Relevance: Compound 22b, similar to 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide, possesses a piperidine ring connected to a benzimidazole moiety. This shared structural motif indicates potential similarities in their molecular interactions, despite targeting different enzymes (QC vs. unknown target of the main compound). []
Compound Description: Compound 35b is a potent JNK3 inhibitor (IC50 = 9.7 nM) with neuroprotective effects against amyloid β-induced neurotoxicity. It shows excellent selectivity over JNK1 and JNK2. The compound belongs to the 6-dihydroxy-1H-benzo[d]imidazoles class. []
Relevance: Compound 35b, while having additional structural features, prominently shares the benzimidazole core linked to a piperidine ring with 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide. This structural commonality could suggest a shared affinity for certain protein domains, despite targeting different kinases (JNK3 vs. unknown target of the main compound). []
Compound Description: Compound 2e is a potent MAGL inhibitor (IC50 = 19 nM). It is a carbamate derivative designed to target both FAAH and MAGL. The compound exhibits a covalent-reversible inhibition mechanism with a mixed binding mode of action. []
Relevance: Similar to 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide, compound 2e includes a piperidine ring, highlighting the potential importance of this moiety in interacting with certain protein targets. While the benzimidazole is absent in 2e, both compounds were designed to target enzymes involved in lipid signaling pathways, suggesting possible overlapping functionalities. []
Benzyl (1H-benzo[d]imidazol-2-yl)carbamate (3h)
Compound Description: Compound 3h is a potent FAAH inhibitor (IC50 = 55 nM) designed as a dual FAAH-MAGL inhibitor. It is a carbamate derivative with a covalent-reversible inhibition mechanism and a mixed binding mode of action. []
Relevance: Compound 3h is directly relevant to 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide due to the presence of the benzimidazole core. Although 3h lacks the piperidine ring, both compounds were explored for their ability to inhibit enzymes crucial to endocannabinoid signaling, suggesting potential shared biological activities. []
Compound Description: Compound 2i is a nonselective dual FAAH-MAGL inhibitor (FAAH: 82 nM, MAGL: 72 nM). It is a carbamate derivative and displays a covalent-reversible inhibition mechanism with a mixed binding mode of action. []
Relevance: Although structurally distinct from 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide, compound 2i falls within the same chemical class of carbamate-based inhibitors targeting FAAH and MAGL. This shared category suggests that despite structural differences, 2i could provide valuable insights into the structure-activity relationships of compounds targeting similar biological pathways. []
Compound Description: This compound is a novel AT1 angiotensin II receptor antagonist with both anti-hypertension and anti-tumor effects. It exhibits high affinity to the AT1 receptor (IC50 = 1.65 ± 0.2 nM), effectively reduces blood pressure in spontaneously hypertensive rats, and demonstrates anti-proliferative and anti-tumor activities. []
Relevance: While incorporating an indole moiety instead of piperidine, compound 1 features the benzimidazole core as a key structural element, similar to 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide. This similarity might indicate that the benzimidazole plays a role in interacting with specific protein binding sites, despite the compounds targeting different receptors (AT1 vs. unknown target of the main compound). []
1-(4-(4-(4-Fluorobenzoyl)piperidin-1-yl)butyl)-1H-benzo[d]imidazol-2(3H)-one (79) and 1-(6-(4-(4-fluorobenzoyl)piperidin-1-yl)hexyl)-1H-benzo[d]imidazol-2(3H)-one (81)
Compound Description: Compounds 79 and 81 are full antagonist ligands on the cAMP and IP1 signaling pathways of both 5-HT7R and 5-HT2AR. Both compounds were radiolabeled with [(18)F] for positron emission tomography studies in a primate's central nervous system, demonstrating their ability to cross the blood-brain barrier. []
Relevance: Both 79 and 81, like 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide, are built around the benzimidazole core linked to a piperidine ring. This key structural similarity suggests potential overlaps in their modes of interaction with protein targets, despite targeting different receptor families (5-HT7R/5-HT2AR vs. unknown target of the main compound). []
5-chloro-1-(1-(3-(6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (DP-ISO1) and 5-chloro-1-(3-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (DP-ISO2)
Compound Description: DP-ISO1 and DP-ISO2 are degradation products formed during acid-mediated hydrolysis of Domperidone, a gastroprokinetic agent. These newly discovered compounds were isolated and characterized by mass spectrometry and NMR. []
Relevance: Both DP-ISO1 and DP-ISO2 share the core structural feature of a piperidine ring linked to a benzimidazole with 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide. This connection suggests that both the main compound and these degradants might interact with similar protein domains or biological targets. []
Compound Description: DP-OX is an oxidation product of Domperidone, formed during degradation studies with hydrogen peroxide. It is a known impurity of Domperidone and was isolated and characterized by mass spectrometry and NMR. []
Relevance: DP-OX, like 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide, possesses the central benzimidazole unit linked to a piperidine ring. This shared structural motif suggests the potential for these compounds to exhibit overlapping pharmacological effects or interact with similar biological targets, despite the presence of the oxide group in DP-OX. []
Compound Description: IPR-1 is a compound identified through virtual screening targeting the urokinase receptor (uPAR). It was subsequently found to inhibit breast cancer cell invasion, migration, and adhesion at concentrations near 30 µM. []
Relevance: Although not directly sharing the benzimidazole or acetamide groups, IPR-1, like 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide, incorporates a nitrogen-containing ring structure. While the specific rings differ (piperidine vs. a substituted butan-1-amine), this structural similarity suggests a possible shared approach to interacting with specific protein binding sites, despite targeting different receptors (uPAR vs. unknown target of the main compound). []
References:1. 4. 6. 10. 11. 12. 13. 14. 16. 18.
Overview
4-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}benzamide is a complex organic compound that integrates a benzamide structure with a benzodiazole moiety and a piperidine derivative. This compound is primarily classified under the category of pharmaceutical intermediates and has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Source
The compound can be synthesized through various chemical processes, and its structure has been documented in chemical databases such as PubChem and ChemSpider, where it is categorized based on its molecular structure and properties.
Classification
This compound falls into the categories of:
Benzamide derivatives: Compounds containing the benzamide functional group.
Heterocyclic compounds: Due to the presence of the benzodiazole ring.
Pharmaceutical compounds: Noted for potential therapeutic applications.
Synthesis Analysis
Methods
The synthesis of 4-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}benzamide typically involves multi-step organic reactions. The general synthetic route can include:
Formation of the Benzodiazole: The initial step may involve the condensation of appropriate precursors to form the 1H-benzodiazole ring.
Piperidine Derivation: A piperidine derivative is then synthesized or isolated, which will later be attached to the benzamide structure.
Acetamido Group Introduction: The acetamido group is introduced via acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.
Final Coupling Reaction: Finally, the benzamide moiety is formed through coupling reactions that link the piperidine and benzodiazole components.
Technical Details
The synthesis may require careful control of temperature and reaction times to optimize yield and purity. Solvents such as dimethylformamide or dichloromethane may be employed during various stages of synthesis.
Molecular Structure Analysis
Structure
The molecular formula for 4-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}benzamide is C19H22N4O. The compound features:
A central benzamide structure.
A piperidine ring substituted with a benzodiazole moiety.
An acetamido group that enhances solubility and biological activity.
Data
Key structural data includes:
Molecular weight: Approximately 338.41 g/mol.
Melting point and solubility characteristics are generally determined experimentally.
Chemical Reactions Analysis
Reactions
The compound can undergo several chemical reactions typical for amides and heterocycles:
Hydrolysis: Can yield corresponding acids and amines under acidic or basic conditions.
Substitution Reactions: The nitrogen atoms in the piperidine or benzodiazole rings may participate in nucleophilic substitution reactions.
Coupling Reactions: Can form new bonds with other organic groups, enhancing its applicability in drug design.
Technical Details
Reactions should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield.
Mechanism of Action
Process
The mechanism through which 4-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}benzamide exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors.
Data
Research indicates that compounds with similar structures may act as inhibitors or modulators of various biological pathways, potentially impacting cellular signaling or metabolic processes.
Physical and Chemical Properties Analysis
Physical Properties
Physical characteristics include:
Appearance: Typically a crystalline solid.
Solubility: Soluble in organic solvents like ethanol or dimethyl sulfoxide; limited solubility in water.
Chemical Properties
Chemical properties encompass stability under various conditions, reactivity with acids/bases, and potential for forming salts with inorganic acids.
Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases due to its unique structural features.
Biological Research: Useful in studying mechanisms of action related to benzodiazole derivatives in pharmacology and toxicology.
This compound exemplifies the intricate design often required in medicinal chemistry to create effective therapeutic agents with targeted actions against diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.